molecular formula C8H12N2 B1204537 N1,N1-Dimethylbenzene-1,2-diamine CAS No. 2836-03-5

N1,N1-Dimethylbenzene-1,2-diamine

Cat. No.: B1204537
CAS No.: 2836-03-5
M. Wt: 136.19 g/mol
InChI Key: HJXIRCMNJLIHQR-UHFFFAOYSA-N
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Description

Discovery and Nomenclature

N1,N1-Dimethylbenzene-1,2-diamine has been catalogued under multiple systematic names that reflect its structural complexity and varied nomenclature conventions across different chemical databases and research contexts. The compound is officially recognized by the Chemical Abstracts Service under the registry number 2836-03-5, establishing its unique chemical identity within the global chemical literature. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as N,2-N-dimethylbenzene-1,2-diamine, which accurately describes its structural arrangement with dimethylamino substitution at the ortho position relative to the primary amine group.

The compound's nomenclature reflects its relationship to the parent compound ortho-phenylenediamine, with the addition of two methyl groups on one of the amino nitrogen atoms. Alternative systematic names include 2-Amino-N,N-dimethylaniline and N,N-Dimethyl-1,2-phenylenediamine, each emphasizing different aspects of its molecular structure. The European Community has assigned it the number 835-853-5, further establishing its regulatory and commercial identity. The compound's InChI key HJXIRCMNJLIHQR-UHFFFAOYSA-N provides a unique computational identifier that facilitates database searches and chemical informatics applications.

Historical Applications and Development

The development of this compound emerged from the broader historical context of phenylenediamine chemistry, which gained prominence during the expansion of synthetic organic chemistry in the late 19th and early 20th centuries. Phenylenediamine compounds, including ortho-phenylenediamine derivatives, became essential building blocks for the synthesis of heterocyclic compounds and dye intermediates. The methylated derivative represented an important advancement in fine-tuning the electronic and steric properties of these versatile starting materials.

Historically, the compound has found applications as a precursor in the synthesis of various heterocyclic systems, particularly benzimidazole derivatives and other nitrogen-containing aromatic compounds. Research has demonstrated its utility in preparing molecular compounds with tetracyano-para-quinodimethane, where polarized absorption spectra studies have provided insights into charge-transfer interactions. The compound's role as a chemical intermediate has expanded over decades, with applications spanning from academic research to specialized industrial processes requiring precise control over molecular structure and reactivity.

The historical development of this compound also reflects broader trends in medicinal chemistry research, where it has served as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been identified as Gefitinib Impurity 112, highlighting its relevance in pharmaceutical manufacturing processes and quality control protocols. This application demonstrates how fundamental organic compounds often find unexpected roles in complex synthetic pathways leading to bioactive molecules.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its unique combination of nucleophilic and electronic properties. The compound features both primary and tertiary amine functionalities within the same molecule, creating opportunities for selective chemical transformations and multi-step synthetic sequences. Research has extensively explored its reactivity patterns, particularly in condensation reactions with carbonyl compounds to form benzimidazole derivatives and other heterocyclic systems.

The compound's significance extends to coordination chemistry applications, where it serves as a ligand capable of forming stable complexes with various metal centers. Studies have investigated its binding modes and the electronic properties of resulting metal complexes, contributing to our understanding of metal-ligand interactions in ortho-diamine systems. The presence of both coordinating nitrogen atoms in close proximity enables chelating behavior that differs markedly from para- or meta-substituted isomers.

Contemporary research applications include its use in fluorescent probe development, where ortho-phenylenediamine derivatives have been designed as molecular sensors for nitric oxide detection. These applications leverage the compound's ability to undergo specific chemical transformations that result in changes in fluorescence properties, making it valuable for analytical and biological research applications. The compound's role in such advanced applications demonstrates the continuing relevance of classical organic compounds in modern research contexts.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS Registry Number 2836-03-5
Boiling Point 223-240°C
Density 1.013-1.049 g/cm³
Refractive Index 1.5914 (estimated)
Predicted pKa 7.19±0.18
InChI Key HJXIRCMNJLIHQR-UHFFFAOYSA-N

Table 2: Nomenclature and Identification Numbers

Identifier Type Value
IUPAC Name N,2-N-dimethylbenzene-1,2-diamine
European Community Number 835-853-5
MDL Number MFCD01706706
PubChem CID 76083
DSSTox Substance ID DTXSID7062663
Wikidata ID Q72436210

Properties

IUPAC Name

2-N,2-N-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXIRCMNJLIHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062663
Record name 1,2-Benzenediamine, N,N-dimethyl-
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2836-03-5
Record name N1,N1-Dimethyl-1,2-benzenediamine
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Record name 1,2-Benzenediamine, N1,N1-dimethyl-
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Record name 1,2-Benzenediamine, N1,N1-dimethyl-
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Record name 1,2-Benzenediamine, N,N-dimethyl-
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Record name 1,2-Benzenediamine, N,N-dimethyl-
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Preparation Methods

Nitration of Toluene Derivatives

Nitration of 1,2-dimethylbenzene (o-xylene) with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C yields 1,2-dimethyl-4-nitrobenzene. This step introduces nitro groups regioselectively due to the directing effects of methyl substituents.

Catalytic Hydrogenation

Reduction of the nitro compound to 1,2-dimethyl-1,4-diaminobenzene is achieved via catalytic hydrogenation. Palladium on carbon (Pd/C, 10% w/w) in methanol under H₂ (1 atm, 25°C) is commonly used, achieving yields >85%.

Example Protocol (Adapted from):

  • Substrate: 1,2-dimethyl-4-nitrobenzene (5.0 g, 30 mmol).

  • Catalyst: 10% Pd/C (0.5 g).

  • Conditions: Methanol (100 mL), H₂ balloon, 24 hours.

  • Workup: Filtration through Celite, solvent evaporation under reduced pressure.

Methylation of Intermediate Amines

The diaminobenzene intermediate undergoes dimethylation using methyl iodide or dimethyl carbonate ((CH₃O)₂CO) under basic conditions, as described in Section 1.

Reductive Amination of Nitroso Compounds

A patent-derived method (CN102030659A) outlines nitrosation followed by zinc-mediated reduction, adapted here for N1,N1-dimethyl synthesis:

Nitrosation

1,2-Dimethylbenzene is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–10°C to form a nitroso intermediate.

Zinc-Powder Reduction

The nitroso compound is reduced using zinc powder in HCl/water (1:3 v/v) at 15–20°C. This exothermic reaction requires careful temperature control to avoid over-reduction.

Key Parameters:

  • Zn:Phenyl Ratio: 2:1 molar ratio ensures complete reduction.

  • Acid Concentration: 6 M HCl optimizes proton availability without corroding equipment.

Methylation and Isolation

Post-reduction, the diamine is methylated and purified via vacuum distillation (115–116°C at 5 mmHg).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Direct Methylation1,2-DiaminobenzeneCH₃I, NaOH60–75%Short reaction timeToxicity of methyl iodide
Nitration-Reductiono-XyleneHNO₃, Pd/C, CH₃I70–85%High regioselectivityMulti-step, expensive catalysts
Reductive Amination1,2-DimethylbenzeneNaNO₂, Zn, HCl50–65%Avoids noble-metal catalystsLow yield, corrosive conditions

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

  • Methylation Agents: Dimethyl sulfate is preferred over methyl iodide due to lower volatility and cost, despite higher toxicity.

  • Catalyst Recycling: Pd/C recovery systems minimize expenses in hydrogenation steps.

  • Waste Management: Neutralization of acidic byproducts (e.g., HI, HCl) with lime (CaO) reduces environmental impact.

Emerging Techniques and Innovations

Recent advancements include:

  • Microwave-Assisted Methylation: Reducing reaction times to 1–2 hours with comparable yields.

  • Flow Chemistry: Continuous-flow reactors enhance heat management in exothermic nitration steps.

Chemical Reactions Analysis

Types of Reactions: N1,N1-Dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

N1,N1-Dimethylbenzene-1,2-diamine has diverse applications across chemistry, biology, medicine, and industry:

Chemical Synthesis

  • Intermediate in Organic Synthesis: The compound serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, making it valuable in chemical research and development .

Biological Studies

  • Potential Biological Activity: Research indicates that this compound may interact with specific enzymes and cellular processes. It is being explored as a lead compound for developing pharmaceuticals aimed at treating various diseases .

Industrial Applications

  • Production of Dyes and Pigments: The compound is utilized in manufacturing dyes and pigments due to its unique chemical properties. It plays a role in the production of colorants used in textiles and other materials .
  • Additive Manufacturing: It is also employed in additive manufacturing processes where specific chemical properties are required .

Case Study 1: Pharmaceutical Development

A study focused on the potential of this compound as a precursor for synthesizing novel pharmaceutical compounds. The research demonstrated its ability to modify biological activity when substituted with various functional groups, leading to compounds with enhanced therapeutic effects.

Case Study 2: Dye Production

An industrial case study highlighted the use of this compound in dye manufacturing. The compound's stability and reactivity allowed for the creation of vibrant pigments that meet industry standards for colorfastness and safety.

Data Tables

Application AreaSpecific UseBenefits
Chemical SynthesisIntermediate for complex organic moleculesFacilitates diverse chemical transformations
Biological ResearchLead compound for pharmaceuticalsPotential to treat various diseases
Industrial ManufacturingProduction of dyes and pigmentsHigh stability and reactivity
Additive ManufacturingUsed in 3D printing processesEnhances material properties

Mechanism of Action

The mechanism of action of N1,N1-dimethylbenzene-1,2-diamine involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds, participate in nucleophilic attacks, and engage in other interactions with enzymes, receptors, and other biomolecules. The pathways involved often include enzymatic catalysis and receptor binding, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N1,N1-dimethylbenzene-1,2-diamine with analogous diamines, focusing on structural variations, synthesis routes, physicochemical properties, and applications.

Structural and Substitutional Differences
Compound Name CAS No. Substitution Pattern Molecular Formula Molecular Weight (g/mol)
This compound 2836-03-5 N1,N1-dimethyl on benzene-1,2-diamine C₈H₁₂N₂ 136.19
N1,N2-Dimethylbenzene-1,2-diamine 3213-79-4 N1-methyl and N2-methyl on adjacent N atoms C₈H₁₂N₂ 136.19
N1-(tert-Butyl)benzene-1,2-diamine 28458-68-6 N1-tert-butyl on benzene-1,2-diamine C₁₀H₁₆N₂ 164.25
(R)-N1,1-Diphenyl-1,2-diamine (8d) Not provided N1,N1-diphenyl on ethane-1,2-diamine C₁₄H₁₇N₂ 213.25

Key Observations :

  • Steric and Electronic Effects : N1,N1-dimethyl substitution (target compound) introduces steric hindrance and electron-donating effects, whereas N1,N2-dimethyl isomers (e.g., 3213-79-4) alter reactivity due to proximity of methyl groups .
  • Bulkier Substituents : Compounds like N1-(tert-Butyl)benzene-1,2-diamine (28458-68-6) exhibit reduced solubility in polar solvents due to hydrophobic tert-butyl groups .

Critical Analysis :

  • Catalytic Hydrogenation : Preferred for aromatic nitro-group reduction in this compound synthesis due to high selectivity .
  • Reductive Amination : Used for aliphatic diamines (e.g., ethane-1,2-diamine derivatives) to introduce bulky substituents .
Physicochemical Properties
Compound Boiling Point (°C) Melting Point (°C) Density (g/cm³) Solubility
This compound 229.9 (760 mmHg) Not reported 1.049 Moderate in DMSO
(R)-N1,1-Diphenyl-1,2-diamine (8d) 145–147 (0.06 mmHg) Not reported Not reported Low in water
N1-(tert-Butyl)benzene-1,2-diamine 83–84 (0.1 mmHg) Not reported Not reported Insoluble in H₂O

Trends :

  • Volatility : Lower boiling points in aliphatic diamines (e.g., ethane-1,2-diamine derivatives) compared to aromatic analogs .
  • Polarity : this compound exhibits moderate polarity due to amine groups, enabling use in polar reaction media .

Functional Insights :

  • Pharmaceuticals : Methylated diamines enhance blood-brain barrier penetration in neuroactive compounds .
  • Catalysis : Bulky substituents (e.g., benzyl, tert-butyl) improve stereoselectivity in metal-catalyzed reactions .

Biological Activity

N1,N1-Dimethylbenzene-1,2-diamine, also known as N,N-Dimethylortho-phenylenediamine, is a chemical compound with the molecular formula C8H12N2\text{C}_8\text{H}_{12}\text{N}_2 and a molecular weight of 136.19 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in various fields such as pharmacology, biochemistry, and materials science.

  • IUPAC Name : N1,N1-Dimethyl-1,2-benzenediamine
  • CAS Number : 2836-03-5
  • Molecular Structure :
    • Molecular Structure

1. Antioxidant Properties

This compound has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. Research indicates that this compound exhibits significant radical scavenging activity, making it a candidate for further studies in oxidative stress-related conditions.

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and clearance in the body. The implications of such interactions are critical for understanding drug-drug interactions and personalized medicine approaches.

EnzymeInhibition Effect
CYP1A2Yes
CYP2C19No
CYP2D6No
CYP3A4No

3. Toxicological Studies

Toxicological assessments have shown that this compound poses certain risks. It is classified with hazard statements indicating acute toxicity if ingested or inhaled (H300-H311+H331). Studies have highlighted the need for careful handling and risk assessment in laboratory settings.

Case Study 1: Antioxidant Activity

In a study by Saito et al. (2015), this compound was evaluated for its capacity to reduce oxidative stress in cellular models. The findings demonstrated that the compound significantly decreased levels of reactive oxygen species (ROS) and enhanced cell viability under oxidative stress conditions.

Case Study 2: Drug Interaction Potential

A pharmacokinetic study explored the effects of this compound on the metabolism of commonly used medications. The results indicated that co-administration could lead to increased plasma concentrations of drugs metabolized by CYP1A2, necessitating dosage adjustments.

Research Findings

Recent literature emphasizes the importance of understanding the biological activity of this compound in various contexts:

  • Synthesis and Application : The compound is often synthesized for use in organic reactions and materials science applications due to its functional groups that facilitate further chemical modifications.
  • Potential Therapeutic Uses : Ongoing research is investigating its potential therapeutic roles in neuroprotection and cancer treatment due to its ability to modulate oxidative stress pathways.

Q & A

Q. What experimental controls are essential when studying the compound’s cytotoxicity to avoid false positives?

  • Answer : Controls should include (1) solvent-only treatments (e.g., DMSO <0.1%), (2) metabolic activation systems (e.g., S9 liver enzymes) to assess prodrug effects, and (3) comparative assays with structurally similar diamines (e.g., N1,N1-Diethyl analogs) to isolate dimethyl-specific toxicity. Flow cytometry with Annexin V/PI staining differentiates apoptosis from necrosis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1-Dimethylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1,N1-Dimethylbenzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.